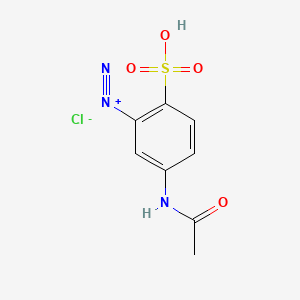

5-(Acetylamino)-2-sulphobenzenediazonium chloride

Description

5-(Acetylamino)-2-sulphobenzenediazonium chloride is a diazonium salt characterized by a benzenediazonium core substituted with an acetylamino (-NHCOCH₃) group at position 5 and a sulfonic acid (-SO₃H) group at position 2. Its molecular formula is C₈H₇ClN₃O₃S, with a molecular weight of 284.68 g/mol. Diazonium salts are highly reactive intermediates used in azo coupling reactions for synthesizing dyes, pharmaceuticals, and agrochemicals . The sulfonic acid group enhances water solubility, while the acetylamino moiety may influence steric and electronic properties, affecting reactivity and stability.

Properties

CAS No. |

67969-89-5 |

|---|---|

Molecular Formula |

C8H8ClN3O4S |

Molecular Weight |

277.69 g/mol |

IUPAC Name |

5-acetamido-2-sulfobenzenediazonium;chloride |

InChI |

InChI=1S/C8H7N3O4S.ClH/c1-5(12)10-6-2-3-8(16(13,14)15)7(4-6)11-9;/h2-4H,1H3,(H-,10,12,13,14,15);1H |

InChI Key |

AVZXXWYJDGKELN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)[N+]#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2-sulfobenzenediazonium chloride typically involves the diazotization of 5-(acetylamino)-2-sulfoaniline. The process begins with the acetylation of 2-sulfoaniline to form 5-(acetylamino)-2-sulfoaniline. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of 5-(Acetylamino)-2-sulfobenzenediazonium chloride follows similar steps but on a larger scale. The process involves the use of automated reactors to control the temperature and addition of reagents precisely. The final product is often purified through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-2-sulfobenzenediazonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.

Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide or sodium carbonate.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.

Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing processes.

Reduction Reactions: The primary product is 5-(acetylamino)-2-sulfoaniline.

Scientific Research Applications

5-(Acetylamino)-2-sulfobenzenediazonium chloride has several applications in scientific research:

Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds.

Biology: The compound can be used in labeling and detection techniques due to its ability to form colored azo compounds.

Industry: The compound is used in the production of dyes, pigments, and other colorants for textiles and other materials.

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-2-sulfobenzenediazonium chloride primarily involves its ability to form diazonium ions, which are highly reactive intermediates. These ions can undergo various reactions, including coupling with nucleophiles to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the diazonium ion acts as an electrophile, reacting with nucleophilic sites on other molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include sulfonamide derivatives and diazonium salts with varying substituents. Key comparisons are summarized below:

Key Observations :

- Solubility: The sulfonic acid group in the target compound confers higher water solubility compared to methoxy or alkylamino substituents .

- Reactivity : Diazonium salts are more reactive than sulfonamides (e.g., sulfadiazine) due to the labile N₂⁺ group, enabling rapid azo bond formation .

- Stability: Methoxy and sulfonyl chloride analogs (e.g., 5-Acetylamino-2-methoxybenzenesulfonyl chloride) exhibit greater thermal stability, whereas diazonium salts degrade readily under heat or light .

Biological Activity

5-(Acetylamino)-2-sulphobenzenediazonium chloride, a diazonium compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry and biological research.

- Molecular Formula : C8H9ClN2O3S

- Molecular Weight : 232.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with nucleophilic sites in biological macromolecules, leading to:

- Alkylation of DNA : This can result in mutagenic effects, which are significant in cancer research.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying their active sites.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have demonstrated its ability to induce apoptosis in various cancer cells through the following mechanisms:

- DNA Damage Induction : By forming adducts with DNA, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : This contributes to oxidative stress, promoting apoptosis.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several diazonium compounds, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents. -

Anticancer Mechanisms :

In a comparative study on alkylating agents, researchers explored the cytotoxic effects of various compounds, including this compound on human cancer cell lines. The findings revealed that this compound effectively inhibited proliferation and induced apoptosis through DNA damage pathways . -

Toxicological Assessment :

Another study focused on the toxicological profile of diazonium compounds, highlighting the potential risks associated with their use in therapeutic contexts. This assessment included evaluating the mutagenic properties of this compound, emphasizing the need for careful handling and application in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.